molecular formula C5H12ClNS B153540 Tetrahydro-2H-thiopyran-4-amine hydrochloride CAS No. 233763-40-1

Tetrahydro-2H-thiopyran-4-amine hydrochloride

Cat. No. B153540
M. Wt: 153.67 g/mol
InChI Key: CAUGAHCEDPFMJU-UHFFFAOYSA-N
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Description

Tetrahydro-2H-thiopyran-4-amine hydrochloride is a chemical compound that is part of a broader class of thiopyran derivatives. These compounds are of significant interest due to their presence in various natural products and their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of tetrahydro-2H-thiopyran-4-amine hydrochloride can be inferred from the methods used to synthesize related thiopyran derivatives. For instance, the interaction of dimethyltetrahydro-1-thiopyran-4-one with hydroxylamine hydrochloride in an alcoholic solution can yield corresponding oximes, which upon reduction with sodium in absolute alcohol can afford tetrahydro-1-thiopyran-4-amine . Additionally, the synthesis of various tetrahydroquinoline derivatives, which share structural similarities with thiopyran derivatives, can be achieved through a domino reaction of aromatic amines and cyclic enol ethers catalyzed by indium chloride in water .

Molecular Structure Analysis

The molecular structure of thiopyran derivatives can be characterized by spectroscopic methods and X-ray diffraction experiments. For example, the synthesis of novel 3-substituted thiopyran-4-ones was confirmed using these techniques . The crystal structure of a related compound, 2-r-(4-Chlorophenyl)-6-c-phenyl-3,4,5,6-tetrahydro-2H-thiopyran-4-one 1-oxide, revealed that the thiopyran unit adopts a chair form with a tetrahedral geometry around the sulfur atom .

Chemical Reactions Analysis

Thiopyran derivatives can undergo various chemical reactions. For instance, the oxime of the tetrahydropyran series can rearrange to a lactam upon heating with sulfuric acid, and further hydrolytic cleavage of the lactam can yield a thioamino acid . Electroreduction of tetraactivated 4H-thiopyrans can lead to diastereoisomers of dihydrothiopyrans, with the preferred conformations determined by X-ray crystallography and NMR spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiopyran derivatives can be deduced from their molecular structure and the nature of their substituents. For example, the crystallographic analysis of 2-r-(4-Chlorophenyl)-6-c-phenyl-3,4,5,6-tetrahydro-2H-thiopyran-4-one 1-oxide indicates the presence of intermolecular hydrogen bonds and a short O⋯C intermolecular contact, which can influence the compound's solubility and melting point . The electrochemical properties of thiopyran derivatives are also of interest, as demonstrated by the selective electroreduction of tetraactivated 4H-thiopyrans .

Scientific Research Applications

Synthesis and Chemical Properties

  • Tetrahydro-4 H-thiopyran-4-one is efficiently synthesized from dimethyl 3,3′-thiobispropanoate, demonstrating its utility in creating thiopyran-containing compounds (Ward et al., 2007).
  • Novel synthesis of 2H-azirin-3-amine from tetrahydro-2H-thiopyran-4-carboxylic acid, showcasing its potential as a synthon for sulfur-containing dipeptide segments in peptide synthesis (Stoykova et al., 2014).
  • Studies on the formation of 2H‐thiopyrans and thiophenes, emphasizing the versatility of tetrahydro-2H-thiopyran derivatives in producing various chemical structures (Schuijl-Laros et al., 2010).

Applications in Organic Chemistry and Catalysis

  • Enantioselective enolizations of diketones derived from tetrahydro-4H-thiopyran-4-one, demonstrating its importance in polypropionate synthesis (Ward et al., 2006).
  • The Baylis-Hillman reaction of 2H-thiopyran-4(3H)-one, highlighting the chemical selectivity and potential for reaction in aqueous media, which is crucial in green chemistry (Eftekhari‐Sis et al., 2010).
  • Investigation into the diastereoselectivity of Aldol reactions of tetrahydro-4H-thiopyran-4-one, key in understanding stereochemical outcomes in organic synthesis (Ward et al., 2002).

Materials Science and Novel Compound Synthesis

  • Development of a convenient electro-catalyzed synthesis method for 4H-thiopyran derivatives, showcasing its potential in sustainable chemistry practices (Dubey et al., 2017).
  • Synthesis and rapid characterization of amine-functionalized silica, a process where tetrahydro-2H-thiopyran derivatives could be potentially involved (Soto-Cantu et al., 2012).
  • A study on the crystal structure of tetrahydro-2H-thiopyran derivatives, important for understanding its physical properties and applications in material science (Thiruvalluvar et al., 2008).

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statements include H302, and the precautionary statements include P280, P305, P338, and P351 .

properties

IUPAC Name

thian-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS.ClH/c6-5-1-3-7-4-2-5;/h5H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUGAHCEDPFMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592871
Record name Thian-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-2H-thiopyran-4-amine hydrochloride

CAS RN

233763-40-1
Record name Thian-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thian-4-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Mizojiri, K Takami, T Ito, H Maeda… - … Process Research & …, 2017 - ACS Publications
… To a stirred suspension of tetrahydro-2H-thiopyran-4-amine hydrochloride (1) (100 g, 650 mmol) and Et 3 N (227 mL, 1.63 mol) in THF (500 mL) was added 2-nitrobenzenesulfonyl …
Number of citations: 5 pubs.acs.org

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